

PC-046 mechanism confirmation studies

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Compound Focus: PC-046

Cat. No.: S548483

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PC-046 Profile and Comparative Data

PC-046 is a synthetically-derived, small molecule microtubule destabilizing agent. The table below summarizes its key properties and compares it with other tubulin-binding agents [1] [2].

Feature	PC-046	Vincristine	Vinblastine
Molecular Target	Tubulin (polymerization inhibitor) [1]	Tubulin (polymerization inhibitor) [1]	Tubulin (polymerization inhibitor) [1]
Mechanism of Action	Cell cycle arrest in metaphase; inhibition of tubulin polymerization [1] [2]	Microtubule destabilization [1]	Microtubule destabilization [1]
COMPARE Algorithm Correlation (NCI-60)	Reference	~0.7 correlation with PC-046 [1]	~0.7 correlation with PC-046 [1]
Oral Bioavailability	High (71%) [1] [2]	Low (typically administered intravenously)	Low (typically administered intravenously)

Feature	PC-046	Vincristine	Vinblastine
In Vivo Efficacy (Xenograft Models)	MV-4-11 AML, MM.1S multiple myeloma, DU-145 prostate cancer [1] [2]	Widely used in various hematologic cancers	Widely used in various hematologic cancers
Key Potential Advantages	Ease of synthesis; lack of MDR cross-resistance; high oral bioavailability; lack of acute myelotoxicity in SCID mice [1]	Established clinical use	Established clinical use
Molecular Weight	358.39 [2]	824.96	810.96
Chemical Formula	C22H18N2O3 [2]	C46H56N4O10	C46H58N4O9

Experimental Protocols for Key Findings

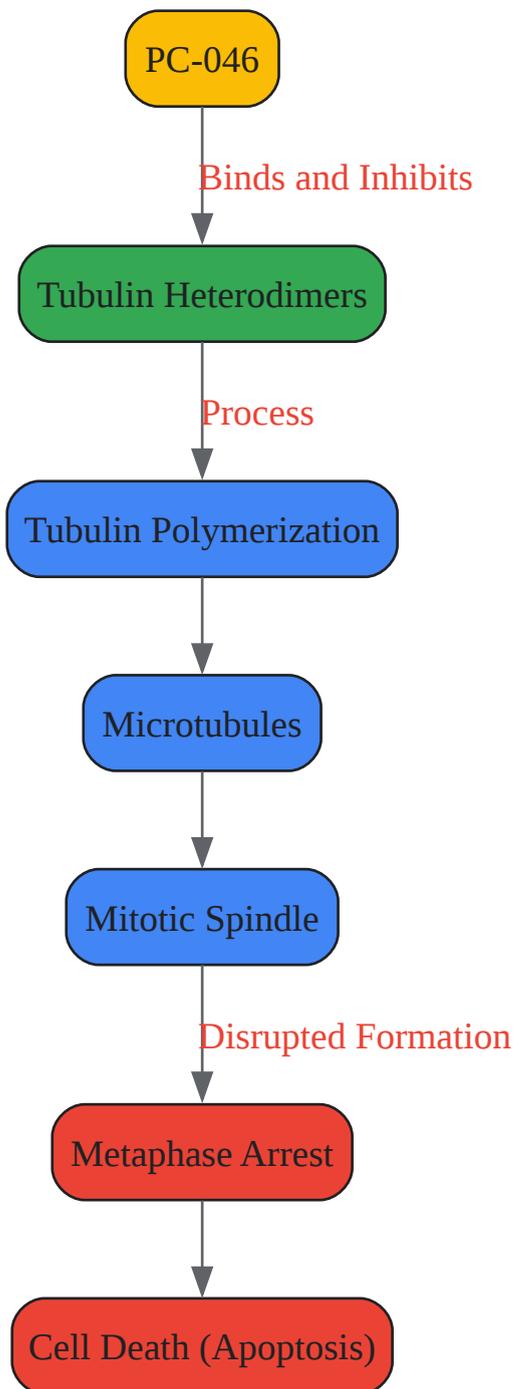
The following are summaries of the key experimental methodologies used to characterize **PC-046**'s mechanism of action and efficacy.

- **COMPARE Analysis in NCI-60 Panel:** The COMPARE algorithm was used to analyze the growth inhibition patterns of **PC-046** across the NCI-60 panel of human tumor cell lines. The pattern of sensitivity and resistance was compared to those of known chemical compounds. **PC-046** showed a high correlation coefficient (approximately 0.7) with other known tubulin-destabilizing agents like vincristine and vinblastine, suggesting a similar mechanism of action [1].
- **In Vitro Tubulin Polymerization Assay:** The effect of **PC-046** on tubulin polymerization was measured in a cell-free system. Purified tubulin was incubated with **PC-046**, and the rate of microtubule assembly was monitored. This was typically done by measuring the increase in turbidity (optical density) at 350 nm over time. **PC-046** was shown to inhibit the polymerization of tubulin into microtubules [1].
- **Cell Cycle Analysis via Flow Cytometry:** Tumor cells were treated with **PC-046** and then fixed and stained with a DNA-binding dye, such as propidium iodide. The DNA content of the cells was analyzed using flow cytometry. Cells arrested in the G2/M phase of the cell cycle show 4N DNA content. **PC-046** treatment was found to cause an accumulation of cells in the metaphase stage of mitosis, consistent with the disruption of mitotic spindle function [1].
- **In Vivo Efficacy in Xenograft Models:** The anti-tumor activity of **PC-046** was evaluated in immunodeficient SCID mice implanted with human tumor xenografts. Mice bearing tumors from MV-4-11 acute myeloid leukemia, MM.1S multiple myeloma, or DU-145 prostate cancer cell lines were

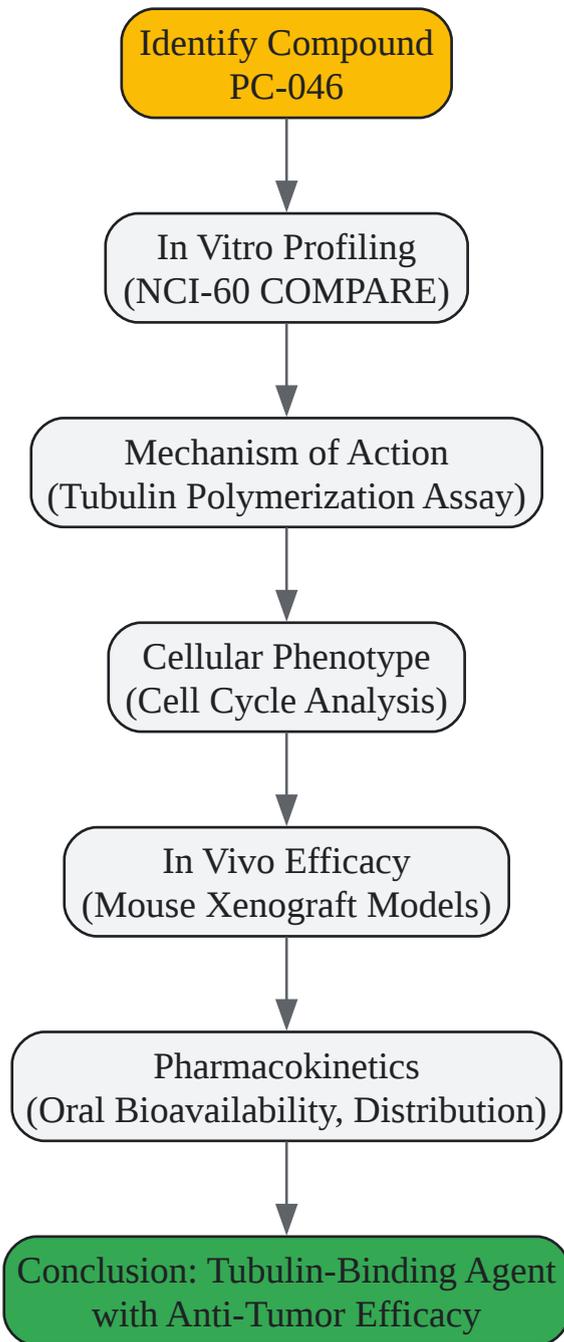
treated with **PC-046**. Tumor volume was monitored over time and compared to untreated control groups. **PC-046** demonstrated significant efficacy by inhibiting tumor growth in these models [1] [2].

Signaling Pathways and Experimental Workflow

To help visualize the mechanism and experimental confirmation process, the following diagrams outline the primary mechanism of action of **PC-046** and the general workflow for its experimental validation.



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Key Insights for Researchers

For a research audience, the data suggests several points for consideration:

- **Oral Bioavailability:** The high oral bioavailability (71%) of **PC-046** is a distinct potential advantage over many existing tubulin-binding agents like vincristine, which require intravenous administration [1]. This could translate to more convenient dosing regimens in a clinical setting.
- **Safety Profile:** The reported lack of acute myelotoxicity in non-tumor bearing SCID mice is noteworthy, as myelosuppression is a common dose-limiting side effect of many chemotherapeutics. This indicates a potentially differentiated safety profile worthy of further investigation [1].
- **Research Use:** **PC-046** is commercially available for research purposes from chemical suppliers like TargetMol, with a listed CAS Number of 1202401-59-9 [2].

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References

1. The diaryl oxazole PC - 046 is a tubulin-binding agent with experimental... [link.springer.com]
2. - PC | TargetMol 046 [targetmol.com]

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